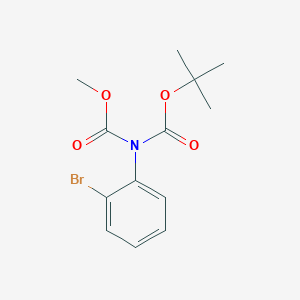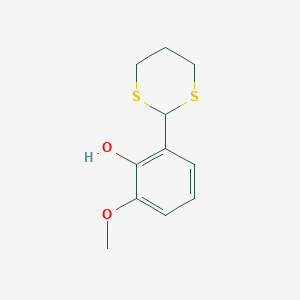
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential pharmaceutical applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the suppression of tumor growth and the inhibition of microbial and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential as an antipsychotic agent. Additionally, there is a need for further studies to understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a complex process that involves several steps. One of the most common methods involves the reaction of indole-2,3-dione with 2-amino-4-methylthiazole in the presence of a suitable catalyst. The resulting intermediate is then treated with propargyl bromide and sodium hydride to form the final product.
Wissenschaftliche Forschungsanwendungen
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been found to have potential as an antipsychotic agent.
Eigenschaften
Produktname |
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one |
InChI |
InChI=1S/C15H13N3O2S/c1-3-8-18-14(20)12(16-15(18)21)11-9-6-4-5-7-10(9)17(2)13(11)19/h3-7H,1,8H2,2H3,(H,16,21)/b12-11- |
InChI-Schlüssel |
YVORIZAGSUZMAK-QXMHVHEDSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)N3)CC=C)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)





![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)



